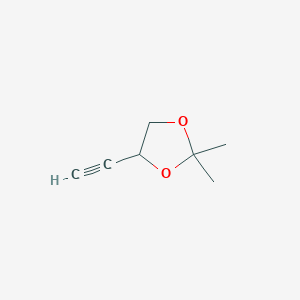

4-Ethynyl-2,2-dimethyl-1,3-dioxolane

Description

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a derivative of dioxolane, characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2-position. This compound is primarily used in laboratory research and has various applications in organic synthesis and material science.

Properties

IUPAC Name |

4-ethynyl-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNBPQQQZHDRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Reaction Scheme

Key Reaction Conditions and Results

This method avoids transition-metal catalysts, making it advantageous for enantioselective synthesis. The product is isolated as a yellow oil and purified via silica gel chromatography .

Hydrogenation of the Ethynyl Group

The terminal alkyne may undergo hydrogenation to form 4-vinyl-2,2-dimethyl-1,3-dioxolane , though experimental data for this transformation are not explicitly reported.

Cycloaddition Reactions

The ethynyl group could participate in:

-

Huisgen 1,3-dipolar cycloaddition with azides (click chemistry).

-

Diels-Alder reactions with dienes to form bicyclic dioxolane derivatives.

Oxidation

Oxidation of the ethynyl group to a ketone or carboxylic acid is plausible under strong oxidative conditions (e.g., KMnO₄/H⁺), though no specific studies confirm this.

Supplier Information

The (S)-enantiomer (CAS 56017-85-7) is commercially available from suppliers such as ChemScene LLC with a purity of 95% .

Scientific Research Applications

4-Ethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides stability and rigidity, making it a suitable scaffold for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-1,3-dioxolane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

1,3-Dioxolane-4-methanol: Contains a hydroxymethyl group instead of an ethynyl group, leading to different reactivity and applications.

2,2-Dimethyl-1,3-dioxolan-4-one: Contains a carbonyl group, making it more prone to nucleophilic addition reactions.

Uniqueness

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and material science .

Biological Activity

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique dioxolane structure, which contributes to its reactivity and biological interactions. The compound has the molecular formula C7H10O2 and is known for participating in various chemical reactions such as oxidation and reduction.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500–1000 µg/mL |

| Enterococcus faecalis | 750–1500 µg/mL |

| Pseudomonas aeruginosa | 1000–2000 µg/mL |

| Escherichia coli | 1500–3000 µg/mL |

These findings indicate that the compound can effectively inhibit the growth of several clinically relevant bacterial strains, particularly Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

The antifungal properties of this compound were also assessed against Candida albicans, a common fungal pathogen. The compound showed promising results with an MIC of approximately 1000 µg/mL, indicating moderate antifungal activity .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The ethynyl group in the compound may participate in nucleophilic substitution reactions that alter the activity of these targets. This interaction can influence various biological pathways related to cell growth and differentiation .

Case Studies

- Study on Bacterial Resistance : A recent study investigated the effects of this compound on antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of standard antibiotics when used in combination therapies .

- Fungal Pathogenesis : Another research effort explored the antifungal properties of the compound against biofilms formed by Candida albicans. The study found that treatment with this compound reduced biofilm formation significantly, suggesting its potential use in managing fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethynyl-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 2,2-dimethyl-1,3-dioxolane derivatives typically involves ketalization or acetal protection of diols or glycerol derivatives. For example, cyclic acetals like 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane are synthesized via acid-catalyzed reactions between diols and ketones . To introduce the ethynyl group, Sonogashira coupling or alkyne substitution reactions may be adapted. Optimization should focus on catalyst selection (e.g., Pd/Cu for coupling), solvent polarity (to stabilize intermediates), and temperature control to avoid side reactions like polymerization of the ethynyl group .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify the dioxolane ring (e.g., characteristic signals at δ 1.4–1.6 ppm for methyl groups) and ethynyl proton (δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] for CHO).

- Infrared spectroscopy : Peaks at ~2100 cm (C≡C stretch) and 1100–1250 cm (C-O-C in dioxolane) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of dioxolane derivatives.

- Waste management : Segregate ethynyl-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of 2,2-dimethyl-1,3-dioxolane in transition-metal-catalyzed reactions?

- Methodological Answer : The ethynyl group serves as a -ligand for metals like palladium or copper, enabling cross-coupling reactions (e.g., Sonogashira) or cycloadditions. Computational studies (DFT) can predict binding affinities and regioselectivity. For example, the steric bulk of the dioxolane ring may hinder coordination, requiring ligand tuning (e.g., phosphine ligands like DIOP derivatives) to enhance catalytic efficiency .

Q. What contradictory findings exist regarding the stability of 2,2-dimethyl-1,3-dioxolane derivatives under acidic conditions?

- Methodological Answer : While 2,2-dimethyl-1,3-dioxolane is generally stable in mild acids, studies on solketal (a related compound) show that substituents like hydroxyl groups can alter hydrolysis rates. For 4-ethynyl derivatives, the electron-withdrawing ethynyl group may increase susceptibility to acid-catalyzed ring-opening. Contrast this with the stability of non-polar derivatives (e.g., methyl-substituted dioxolanes) .

Q. How can computational modeling guide the design of this compound-based ligands for asymmetric catalysis?

- Methodological Answer :

- Molecular docking : Simulate interactions between the ethynyl-dioxolane scaffold and metal centers (e.g., Rh or Pd) to predict enantioselectivity.

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to assess ligand-to-metal electron donation.

- Case study : DIOP ligands (4,5-bis-diphenylphosphinomethyl derivatives) demonstrate how stereoelectronic effects from the dioxolane ring enhance chiral induction .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer :

- GC-MS limitations : Ethynyl groups may cause column adsorption; instead, use HPLC with a polar stationary phase (e.g., C18) and UV detection at 200–220 nm.

- Impurity profiling : Identify byproducts (e.g., hydrolyzed dioxolane or ethynyl dimers) via LC-MS/MS and compare retention times with synthesized standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.